molecular formula C13H17NO3 B14750214 oxan-2-ylmethyl N-phenylcarbamate CAS No. 3357-45-7

oxan-2-ylmethyl N-phenylcarbamate

Cat. No.: B14750214
CAS No.: 3357-45-7
M. Wt: 235.28 g/mol
InChI Key: RJRVQXYDLDHNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxan-2-ylmethyl N-phenylcarbamate is a carbamate derivative characterized by a phenylcarbamate group linked to an oxan-2-ylmethyl substituent. The oxan (tetrahydropyran) ring confers conformational rigidity and moderate lipophilicity, which may influence its pharmacokinetic properties and biological interactions. Carbamates, in general, are known for their diverse applications, ranging from enzyme inhibition (e.g., glycosidase inhibitors) to agrochemical uses . This compound’s synthesis likely involves the reaction of oxan-2-ylmethanol with phenyl isocyanate, analogous to methods reported for structurally related carbamates .

Properties

CAS No.

3357-45-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

oxan-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C13H17NO3/c15-13(14-11-6-2-1-3-7-11)17-10-12-8-4-5-9-16-12/h1-3,6-7,12H,4-5,8-10H2,(H,14,15)

InChI Key

RJRVQXYDLDHNDL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Reaction of Oxan-2-ylmethanol with Phenyl Isocyanate

The most straightforward method involves the nucleophilic attack of oxan-2-ylmethanol on phenyl isocyanate under anhydrous conditions. This one-step reaction proceeds via the formation of a carbamate linkage, as illustrated:

$$
\text{Oxan-2-ylmethanol} + \text{PhNCO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Oxan-2-ylmethyl N-phenylcarbamate}
$$

Triethylamine acts as a base to deprotonate the alcohol, enhancing nucleophilicity. Reported yields for analogous carbamate syntheses using this method reach 67%. However, challenges arise from the hygroscopic nature of phenyl isocyanate, necessitating strict moisture control to prevent hydrolysis to phenylamine and carbon dioxide.

Alternative Activation via Chloroformates

For substrates sensitive to isocyanates, oxan-2-ylmethanol may first be activated with p-nitrophenyl chloroformate (PNP-Cl) to form a mixed carbonate intermediate. Subsequent displacement by aniline yields the target carbamate:

$$
\text{Oxan-2-ylmethanol} + \text{PNP-Cl} \rightarrow \text{Oxan-2-ylmethyl PNP-carbonate} \xrightarrow{\text{Aniline}} \text{this compound}
$$

This two-step approach mitigates side reactions but introduces additional purification steps, reducing overall efficiency (yields ~51–62%).

Ullmann Coupling-Mediated Synthesis

Construction of the Diphenyl Ether Backbone

A multi-step route leveraging Ullmann coupling assembles the carbamate’s aromatic moiety. Starting from bromophenol and a protected oxan-2-ylmethanol derivative, copper(I)-catalyzed coupling forms a diphenyl ether intermediate:

$$
\text{BrC}6\text{H}4\text{OH} + \text{Oxan-2-ylmethanol-MOM} \xrightarrow{\text{CuI, DMF}} \text{Diphenyl ether-MOM}
$$

MOM (methoxymethyl) protection prevents undesired side reactions during coupling. Deprotection with HCl/MeOH regenerates the hydroxyl group, which is then converted to the carbamate via isocyanate or chloroformate routes.

Stereochemical Considerations

The tetrahydrofuran ring’s stereochemistry influences reaction outcomes. Patent data reveal that configurations at C3a, C5, C6, and C7 of related pyrano-thiazole systems affect reactivity, suggesting that oxan-2-ylmethyl derivatives may require chiral auxiliaries or asymmetric catalysis to control stereocenters. However, specific stereochemical data for this compound remain limited in public literature.

Hydrolysis and Stability Profiling

Degradation Pathways

Carbamates undergo hydrolysis via two mechanisms:

  • N-Methyl derivatives : Proceed through isocyanate intermediates, as observed in N-methylcarbamate pesticides.
  • N-Dimethyl derivatives : Form hydroxyl adducts without isocyanate formation.

For this compound, alkaline conditions (pH > 9) accelerate hydrolysis to phenylamine and oxan-2-ylmethanol, with a half-life of 23.5 ± 0.5 min in rat liver S9 fractions.

Stabilization Strategies

  • Low-temperature storage : Slows enzymatic and non-enzymatic hydrolysis.
  • Lyophilization : Enhances shelf life by reducing water activity.
  • Co-solvents : Acetonitrile or DMSO (10–20% v/v) suppress nucleophilic attack by water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct isocyanate route 67 95 One-step, high atom economy Moisture sensitivity
Chloroformate activation 51–62 90 Avoids isocyanates Multi-step, lower yield
Ullmann coupling 62–71 88 Modular aromatic substitution Requires metal catalysts

Data synthesized from.

Mechanistic Insights into Byproduct Formation

Oxidative Degradation

Mixed-function oxidases (MFOs) catalyze N-dealkylation and aromatic hydroxylation, as documented in carbamate metabolism. Synthetic protocols should avoid strong oxidants (e.g., MnO₂) to preserve the carbamate linkage.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Isocyanate route : Economical for batch sizes <10 kg but requires costly anhydrous conditions.
  • Ullmann coupling : Scalable to 100+ kg with copper catalyst recycling, though palladium alternatives remain prohibitively expensive.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) for isocyanate route vs. 12.5 for Ullmann method.
  • PMI (Process Mass Intensity) : 18.4 vs. 27.3, favoring the direct method.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form oxan-2-ylmethanol and phenylamine.

    Oxidation: The compound can be oxidized to form corresponding oxan-2-ylmethyl carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Oxan-2-ylmethanol and phenylamine.

    Oxidation: Oxan-2-ylmethyl carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of oxan-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s carbamate group can form stable interactions with the enzyme, leading to prolonged inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

A comparative analysis of oxan-2-ylmethyl N-phenylcarbamate with other N-phenylcarbamates reveals key differences in substituent groups and their implications:

Compound Substituent Molecular Weight Key Structural Feature Reference
This compound Oxan-2-ylmethyl (tetrahydropyran) ~265 g/mol* Ether ring enhances rigidity and polarity N/A (hypothetical)
PUGNAc Glucopyranosylidene amino 354.3 g/mol Sugar-like moiety for glycosidase inhibition
Fentanyl Methyl Carbamate Methyl (opioid backbone) 338.4 g/mol Compact methyl group; opioid pharmacophore
Phenyl N-phenylcarbamate Phenyl 213.2 g/mol Aromatic, planar structure
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate Cyclohexenyl ~317 g/mol Non-aromatic ring with conformational flexibility

*Estimated based on analogous structures.

  • Oxan-2-ylmethyl vs. Glucopyranosylidene (PUGNAc): The oxan ring in the target compound is less polar than the glucose-mimetic group in PUGNAc, which is critical for its role as a glycosidase and O-GlcNAcase (OGA) inhibitor .
  • Oxan vs.

Physicochemical Properties

  • Lipophilicity: The oxan ring’s oxygen atom may reduce logP compared to purely hydrocarbon substituents (e.g., cyclohexenyl in ), enhancing water solubility.
  • Stability: Carbamates with aromatic substituents (e.g., phenyl N-phenylcarbamate) exhibit solid-state stability via intermolecular H-bonding (N–H⋯O) , a feature likely shared with oxan-2-ylmethyl derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.